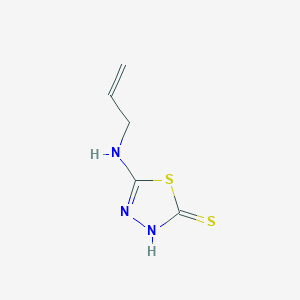

5-(Allylamino)-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

Description

5-(Allylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of allyl thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization to form the thiadiazole ring . Another method involves the alkylation of 5-allylamino-4-benzoyl-1,2,4-triazole-3-thione with alkyl halides in a basic alcohol solution, which proceeds via a Dimroth rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Allylamino)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Applications De Recherche Scientifique

Antimicrobial Activity

The 1,3,4-thiadiazole ring system is known for its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit significant activity against a variety of pathogenic microorganisms.

- Case Studies:

- A study synthesized several 1,3,4-thiadiazole derivatives and tested their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ofloxacin and cefepime .

- Another investigation revealed that 5-amino-1,3,4-thiadiazole-2-thiol derivatives showed moderate to significant antifungal activities against strains like Aspergillus niger and Candida albicans .

| Compound | Target Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5a | Staphylococcus aureus | 31.25 | |

| 5b | E. coli | 62.5 | |

| 5c | Aspergillus niger | 47.5 |

Anticancer Properties

The potential anticancer activity of thiadiazole derivatives has been explored in various studies. These compounds have been shown to inhibit cancer cell proliferation through different mechanisms.

- Case Studies:

- Research indicates that certain derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell growth and survival. For instance, the compound Megazol (related to the thiadiazole family) has been identified as a lead compound for developing new anti-trypanosomal agents but also shows potential in anticancer applications due to its cytotoxic effects on tumor cells .

Anti-convulsant Activity

5-(Allylamino)-1,3,4-thiadiazole-2-thiol has been investigated for its neuropharmacological effects, particularly its anti-convulsant properties.

- Case Studies:

Anti-corrosion Properties

The anti-corrosion capabilities of thiadiazole compounds have also been documented. They can form protective layers on metal surfaces.

Mécanisme D'action

The mechanism of action of 5-(Allylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins . The exact pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-(Allylamino)-1,3,4-thiadiazole-2-thiol include other thiadiazole derivatives such as 5-amino-1,3,4-thiadiazole-2-thiol and 5-mercapto-1,3,4-thiadiazole-2-thiol .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the allylamino and thiol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

5-(Allylamino)-1,3,4-thiadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula and a molecular weight of 173.3 g/mol. The compound is synthesized through various methods involving the reaction of thiadiazole derivatives with allylamine, often yielding products with notable biological activity.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have reported that compounds containing the thiadiazole moiety demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus cereus, and Bacillus anthracis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32.6 µg/mL |

| This compound | E. coli | 47.5 µg/mL |

| This compound | B. cereus | 30 µg/mL |

| This compound | B. anthracis | 25 µg/mL |

The data indicates that the compound shows promising antibacterial activity with lower MIC values compared to standard antibiotics.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives demonstrated that modifications at the allylamine position significantly influenced antimicrobial efficacy. The most active derivatives were those with electron-withdrawing groups that enhanced their interaction with bacterial cell walls .

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of thiadiazole compounds. In vivo studies revealed that these compounds could reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to disrupt microbial cell wall synthesis and inhibit key metabolic pathways within bacteria. The presence of sulfur in the thiadiazole ring enhances its reactivity with cellular components, leading to increased antimicrobial effects .

Additional Biological Activities

Beyond antimicrobial properties, derivatives of this compound have been explored for other therapeutic applications:

- Anticancer Activity : Some studies suggest that thiadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anticonvulsant Effects : Research indicates potential anticonvulsant properties through interactions with neurotransmitter systems .

- Diuretic Activity : Novel derivatives have shown promise in promoting diuresis in experimental models .

Propriétés

IUPAC Name |

5-(prop-2-enylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-2-3-6-4-7-8-5(9)10-4/h2H,1,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMZTBZTHWQFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364646 | |

| Record name | 5-(allylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91780-33-5 | |

| Record name | MLS002920557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(allylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.